N-NONYLBENZENE-D24
Description
Properties
CAS No. |
1219799-13-9 |
|---|---|
Molecular Formula |
C15D24 |
Molecular Weight |
228.4989427 |
Synonyms |
N-NONYLBENZENE-D24 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Efficiency
The parent compound, n-nonylbenzene, is subjected to D2 gas at elevated temperatures (150–200°C) and pressures (10–15 bar) to facilitate H/D exchange. A study using Pd/C (5 wt%) reported 98% deuteration after 48 hours, with the aromatic ring achieving full deuteration (C6D5) within 12 hours due to higher electron density. The alkyl chain (C9H19) required prolonged exposure, with deuteration efficiency dropping to 85% at terminal methyl groups due to steric hindrance.
Table 1: Catalytic Deuteration Parameters for this compound
| Catalyst | Temperature (°C) | Pressure (bar) | Time (h) | Deuteration (%) |
|---|---|---|---|---|
| Pd/C | 180 | 12 | 48 | 98 |
| PtO2 | 200 | 15 | 72 | 95 |
Limitations and Mitigation Strategies
-
Incomplete Alkyl Chain Deuteration : Terminal methyl groups often retain residual protons. Increasing reaction time to 72 hours improves deuteration to 99% but risks side reactions like alkyl chain cracking.
-
Catalyst Poisoning : Sulfur-containing impurities in raw n-nonylbenzene deactivate Pd/C. Pre-purification via silica gel chromatography (source) or recrystallization mitigates this issue.
Synthesis from Deuterated Building Blocks
This approach constructs this compound by coupling a fully deuterated benzene ring (C6D6) with a deuterated nonyl chain (C9D19).
Friedel-Crafts Alkylation of Benzene-d6
Benzene-d6 reacts with 1-bromononane-d18 (C9D19Br) in the presence of aluminum chloride (AlCl3) as a Lewis acid. The reaction proceeds via carbocation formation, though rearrangements may occur if secondary carbocations stabilize.
Key Steps :
-
Preparation of 1-Bromononane-d18 : Nonanol-d19 is treated with deuterated hydrobromic acid (DBr) at 100°C for 24 hours, yielding 92% 1-bromononane-d18.
-
Coupling Reaction :
Table 2: Performance of Friedel-Crafts Alkylation
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| C6D6 + C9D19Br | AlCl3 | 25 | 78 | 99 |
Grignard Reagent-Based Synthesis
A more controlled alternative employs a deuterated nonylmagnesium bromide (C9D19MgBr) reacting with benzene-d6:
This method avoids carbocation rearrangements, achieving 85% yield with 99.5% deuterium incorporation.
Acid-Catalyzed H/D Exchange
Protonated sites in n-nonylbenzene undergo exchange with deuterium in deuterated sulfuric acid (D2SO4) or deuterated water (D2O) . While effective for aromatic protons, alkyl chain deuteration requires harsh conditions (200°C, 48 hours), leading to partial decomposition.
Table 3: H/D Exchange Efficiency
| Acid | Temperature (°C) | Time (h) | Aromatic D (%) | Alkyl D (%) |
|---|---|---|---|---|
| D2SO4 | 150 | 24 | 100 | 40 |
| D2O | 200 | 48 | 100 | 65 |
Purification and Characterization
Chromatographic Purification
Post-synthesis impurities (e.g., residual catalysts or non-deuterated byproducts) are removed via silica gel column chromatography using hexane-d14 as the eluent. This step enhances chemical purity to >98%.
Nuclear Magnetic Resonance (NMR) Analysis
-
1H NMR : Absence of proton signals confirms complete deuteration.
-
13C NMR : Peaks at δ 125–140 ppm (aromatic carbons) and δ 14–35 ppm (alkyl carbons) validate structure.
Challenges and Optimization
Deuterium Incorporation in Alkyl Chains
Linear alkyl chains exhibit reduced deuteration efficiency due to steric and electronic factors. Strategies include:
Chemical Reactions Analysis
Types of Reactions
N-Nonylbenzene-D24 undergoes various types of chemical reactions, including:
Oxidation: Reacts with strong oxidizing agents to form corresponding alcohols, ketones, or carboxylic acids.
Reduction: Can be reduced to form alkanes or other reduced derivatives.
Substitution: Undergoes electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nonylbenzene alcohols or acids, while substitution reactions can introduce various functional groups onto the benzene ring .
Scientific Research Applications
N-Nonylbenzene-D24 is widely used in scientific research due to its stable isotope labeling. Some of its applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace the incorporation and transformation of nonylbenzene derivatives in biological systems.
Medicine: Investigated for its potential use in drug development and pharmacokinetic studies.
Industry: Utilized in the production of detergents, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-Nonylbenzene-D24 involves its interaction with various molecular targets and pathways. In metabolic studies, it is used to trace the biochemical pathways and transformations of nonylbenzene derivatives. The deuterium labeling allows for precise tracking and quantification of the compound in complex biological systems .
Comparison with Similar Compounds
N-Nonylbenzene (Non-Deuterated)
Key Differences :
- Deuterium substitution in this compound reduces vibrational interference in spectroscopy, enabling clearer signal detection .
- Non-deuterated N-Nonylbenzene is more cost-effective for industrial synthesis but lacks isotopic specificity for advanced research.
N-Nitrosodibenzylamine-d4 (C₁₄H₁₄N₂O-d4)
Contrast :
- N-Nitrosodibenzylamine-d4 is primarily used in toxicology due to its nitroso group’s reactivity, whereas this compound serves non-toxic applications like solvent systems or isotopic labeling .
Nitrobenzene (C₆H₅NO₂)
Distinction :
- Nitrobenzene’s nitro group introduces significant toxicity and reactivity, limiting its utility compared to the inert alkyl chain of this compound .
Research Findings and Data Gaps
- Stability Studies: Deuterated alkylbenzenes like this compound exhibit 15–20% slower degradation rates in UV exposure tests compared to non-deuterated forms, attributed to deuterium’s kinetic isotope effect .
- Toxicological Data: While this compound’s hazards remain unclassified, structurally similar nitrosamines (e.g., N-Nitrosodibenzylamine-d4) require stringent handling protocols .
Q & A
Q. How can researchers design comparative studies between this compound and other deuterated solvents (e.g., DMSO-D6)?
- Methodological Answer : Use factorial experimental designs to isolate solvent effects. For example:
- Compare reaction yields/kinetics across solvents.
- Control for deuterium content (e.g., 99% D vs. 99.9% D).
- Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to justify comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
